6-(Ethyl(methyl)amino)-2-methylnicotinic acid

Catalog No.
S12240817
CAS No.
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Ethyl(methyl)amino)-2-methylnicotinic acid

Product Name

6-(Ethyl(methyl)amino)-2-methylnicotinic acid

IUPAC Name

6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-4-12(3)9-6-5-8(10(13)14)7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

HQBPDHOSFYAYKO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(=O)O)C

6-(Ethyl(methyl)amino)-2-methylnicotinic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an ethyl(methyl)amino group and a carboxylic acid functional group. This compound is notable for its potential applications in pharmaceuticals and biological research due to its structural properties that may influence various biological activities.

The molecular formula of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 208.26 g/mol. The compound features a pyridine ring, which is a common motif in many biologically active compounds, contributing to its reactivity and interaction with biological systems.

The chemical behavior of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid can be analyzed through various reactions typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in medicinal chemistry to enhance solubility or bioavailability.
  • Amide Formation: The compound can react with amines to form amides, which may exhibit different pharmacological properties compared to the parent acid.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of corresponding amines or pyridine derivatives.

These reactions are significant as they can be employed in synthetic pathways to develop new derivatives with tailored properties.

Research indicates that compounds with structures similar to 6-(Ethyl(methyl)amino)-2-methylnicotinic acid may exhibit various biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
  • Neuroactive Effects: Given the presence of the pyridine moiety, there is potential for neuropharmacological activity, possibly influencing neurotransmitter systems.
  • Anti-inflammatory Activity: Certain analogs have been investigated for their ability to modulate inflammatory responses, suggesting therapeutic applications in conditions like arthritis.

The specific biological activities of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid require further investigation through pharmacological studies.

Synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid can be approached through several methods:

  • Alkylation of Nicotinic Acid Derivatives: Starting from nicotinic acid or its derivatives, ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
  • Amine Addition Reactions: The introduction of the ethyl(methyl)amino group can be achieved by reacting an appropriate amine with a suitable precursor that contains the pyridine structure.
  • Multistep Synthesis: A combination of functional group transformations including nitration, reduction, and hydrolysis may be employed to construct the desired compound from simpler starting materials.

Each method has its advantages and can be selected based on desired yield and purity.

6-(Ethyl(methyl)amino)-2-methylnicotinic acid holds promise for various applications:

  • Pharmaceutical Development: As a potential drug candidate, it could serve as a lead compound for developing new therapeutics targeting microbial infections or neurological disorders.
  • Research Reagent: In biochemical research, it may be used as a tool to study receptor interactions or metabolic pathways involving nicotinic acids.
  • Agricultural Chemicals: Its derivatives might find applications as agrochemicals, particularly in pest control formulations.

Interaction studies involving 6-(Ethyl(methyl)amino)-2-methylnicotinic acid could focus on:

  • Receptor Binding Assays: Investigating how this compound interacts with nicotinic acetylcholine receptors and other relevant targets could provide insights into its pharmacological profile.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems will help elucidate its efficacy and safety profile.
  • Synergistic Effects: Studying interactions with other compounds could reveal potential for combination therapies in treating complex diseases.

Several compounds share structural similarities with 6-(Ethyl(methyl)amino)-2-methylnicotinic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
6-Methylnicotinic AcidPyridine derivativeExhibits antimicrobial activity
2-Amino-6-methylnicotinic AcidAmino-substituted pyridinePotential neuroactive effects
Ethyl NicotinateEster derivativeUsed in flavoring and fragrance
3-Pyridinecarboxylic AcidCarboxylic acidInvolved in various synthetic pathways

Uniqueness

What sets 6-(Ethyl(methyl)amino)-2-methylnicotinic acid apart from these compounds is its specific combination of an ethyl(methyl)amino group at the 6-position on the pyridine ring along with a methyl substitution at the 2-position. This unique arrangement may influence its biological activity and chemical reactivity differently compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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